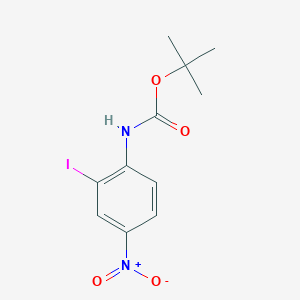

Tert-butyl 4-nitro-2-iodophenylcarbamate

Description

BenchChem offers high-quality Tert-butyl 4-nitro-2-iodophenylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-nitro-2-iodophenylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-iodo-4-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN2O4/c1-11(2,3)18-10(15)13-9-5-4-7(14(16)17)6-8(9)12/h4-6H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPGEGLMPANJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427763 | |

| Record name | tert-butyl 4-nitro-2-iodophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171513-06-7 | |

| Record name | tert-butyl 4-nitro-2-iodophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Tert-butyl 4-nitro-2-iodophenylcarbamate: A Key Intermediate in Pharmaceutical Development

Abstract

Tert-butyl 4-nitro-2-iodophenylcarbamate is a pivotal molecular building block in the synthesis of complex heterocyclic compounds, particularly those with applications in medicinal chemistry and drug development. Its strategic arrangement of iodo, nitro, and Boc-protected amine functionalities allows for versatile and sequential chemical modifications. This in-depth technical guide provides a robust, two-step synthetic pathway commencing from the readily available 4-nitroaniline. We detail the causality behind experimental choices, present validated step-by-step protocols, and offer a thorough analysis of the reaction mechanisms and safety considerations. The synthesis involves an initial regioselective electrophilic iodination of 4-nitroaniline to yield 2-iodo-4-nitroaniline, followed by the chemoselective N-protection of the resulting intermediate using di-tert-butyl dicarbonate. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure reproducible and efficient synthesis.

Introduction: Strategic Importance and Synthetic Rationale

In the landscape of modern organic synthesis, the demand for functionalized aromatic intermediates is insatiable. Tert-butyl 4-nitro-2-iodophenylcarbamate serves as a prime example of such a high-value compound. The ortho-iodo-aniline moiety is a precursor for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the nitro group can be readily reduced to an amine, enabling further derivatization. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the primary amine during subsequent transformations and can be removed under mild acidic conditions.[1][2]

The synthetic strategy outlined herein is predicated on a logical, two-step sequence that prioritizes efficiency, regioselectivity, and high yields. The starting material, 4-nitroaniline, is an inexpensive commodity chemical. The core challenge lies in achieving selective iodination at the C-2 position, ortho to the strongly activating amino group and meta to the deactivating nitro group. Following successful iodination, the amine is protected to prevent unwanted side reactions in future synthetic steps.

Synthetic Strategy Overview

The synthesis is executed in two primary stages:

-

Electrophilic Iodination: 4-Nitroaniline is subjected to regioselective iodination to install an iodine atom at the C-2 position, yielding 2-iodo-4-nitroaniline.

-

N-Boc Protection: The amino group of 2-iodo-4-nitroaniline is protected with a tert-butyloxycarbonyl (Boc) group to afford the final product, Tert-butyl 4-nitro-2-iodophenylcarbamate.

Caption: High-level workflow for the two-step synthesis.

Part I: Synthesis of 2-Iodo-4-nitroaniline

The introduction of an iodine atom onto the aromatic ring is achieved via electrophilic aromatic substitution. The directing effects of the substituents on the 4-nitroaniline ring are critical for achieving the desired regioselectivity.[3]

-

Amino Group (-NH₂): A powerful activating group and an ortho-, para- director.

-

Nitro Group (-NO₂): A strong deactivating group and a meta- director.

The activating effect of the amino group dominates, directing the incoming electrophile to the positions ortho to it (C-2 and C-6). Since the para position (C-4) is already occupied by the nitro group, iodination occurs exclusively at the ortho positions.

A highly effective and practical reagent system for this transformation consists of molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid (HNO₃), in a solvent like acetic acid (AcOH).[4] The nitric acid oxidizes I₂ to a more potent electrophilic iodine species (e.g., I⁺), which is then attacked by the electron-rich aromatic ring. This method is advantageous as it avoids the use of harsher or more expensive iodinating agents and proceeds efficiently at room temperature.[4]

Caption: Mechanism of electrophilic iodination of 4-nitroaniline.

This protocol is adapted from established procedures for the iodination of activated aromatic compounds.[4]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitroaniline (5.0 g, 36.2 mmol).

-

Solvent and Reagent Addition: Add glacial acetic acid (100 mL) and stir until the 4-nitroaniline is fully dissolved. To this solution, add molecular iodine (9.2 g, 36.2 mmol).

-

Initiation: Slowly add concentrated nitric acid (6.0 mL) dropwise to the stirring suspension at room temperature over a period of 15 minutes. The reaction is exothermic, and the color will change to a dark brown.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing 500 mL of ice-cold water. A yellow precipitate will form.

-

Neutralization: Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark color of excess iodine disappears.

-

Isolation: Collect the yellow solid by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 100 mL) to remove any residual acid.

-

Drying: Dry the product in a vacuum oven at 50°C overnight. The expected yield is typically high (85-95%).

-

Appearance: Yellow solid[5]

-

Molecular Formula: C₆H₅IN₂O₂[5]

-

Molecular Weight: 264.02 g/mol [5]

-

Melting Point: 105-109 °C[5]

-

Spectroscopic Data:

-

¹H NMR: Chemical shifts will be characteristic of the substituted aromatic ring.

-

IR (KBr): Peaks corresponding to N-H stretches (amine), C-H stretches (aromatic), N=O stretches (nitro group), and C-I stretch.

-

Part II: Synthesis of Tert-butyl 4-nitro-2-iodophenylcarbamate

The protection of the amine functionality as a tert-butyl carbamate (Boc group) is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[1] The reagent of choice is di-tert-butyl dicarbonate ((Boc)₂O), often called Boc anhydride.

The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, eliminating tert-butanol and carbon dioxide to generate the stable carbamate product. The reaction is often performed in a non-protic solvent like Tetrahydrofuran (THF) and may be heated to ensure completion. The use of a catalyst is generally not required for electron-deficient anilines, but a non-nucleophilic base can sometimes be added to scavenge the acid byproduct.

Caption: Mechanism of amine protection using (Boc)₂O.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-iodo-4-nitroaniline (5.0 g, 18.9 mmol) in Tetrahydrofuran (THF, 100 mL).

-

Reagent Addition: To the solution, add di-tert-butyl dicarbonate ((Boc)₂O, 5.0 g, 22.7 mmol, 1.2 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 66°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the THF.

-

Purification: The crude residue can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 95:5). Alternatively, recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate can yield the pure product.

-

Isolation and Drying: Collect the purified product and dry it under vacuum to yield Tert-butyl 4-nitro-2-iodophenylcarbamate as a solid.

-

Appearance: Expected to be a pale yellow or off-white solid.

-

Molecular Formula: C₁₁H₁₃IN₂O₄

-

Molecular Weight: 364.14 g/mol

-

Spectroscopic Data:

-

¹H NMR: Will show characteristic peaks for the tert-butyl group (a singlet integrating to 9H around 1.5 ppm) and the aromatic protons, along with a carbamate N-H proton.

-

¹³C NMR: Will show signals for the quaternary and methyl carbons of the Boc group, as well as the aromatic carbons.

-

IR (KBr): Will feature a strong C=O stretch (carbamate) around 1700-1725 cm⁻¹, N-H stretch, and N=O stretches.

-

Quantitative Data Summary

| Step | Reactant | Molar Mass ( g/mol ) | Equivalents | Product | Yield (%) | Physical Form |

| 1 | 4-Nitroaniline | 138.12 | 1.0 | 2-Iodo-4-nitroaniline | 85-95% | Yellow Solid |

| Iodine (I₂) | 253.81 | 1.0 | ||||

| 2 | 2-Iodo-4-nitroaniline | 264.02 | 1.0 | Tert-butyl 4-nitro-2-iodophenylcarbamate | 80-90% | Off-white Solid |

| (Boc)₂O | 218.25 | 1.2 |

Safety and Handling Precautions

This synthesis involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

| Chemical | Key Hazards | PPE & Handling |

| 4-Nitroaniline | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of damaging fertility or the unborn child. Causes damage to organs through prolonged exposure. | Wear gloves, safety goggles, and a lab coat. Avoid breathing dust. |

| Glacial Acetic Acid | Flammable liquid and vapor. Causes severe skin burns and eye damage.[6] | Use in a fume hood. Wear acid-resistant gloves, safety goggles, and a face shield. |

| Nitric Acid (Conc.) | Strong oxidizer. Causes severe skin burns and eye damage. May be fatal if inhaled. | Use in a fume hood. Wear acid-resistant gloves, safety goggles, a face shield, and a lab coat. Handle with extreme care. |

| Iodine Monochloride (if used as an alternative) | Causes severe skin burns and eye damage.[7][8] May cause respiratory irritation.[7][9] Fatal if inhaled.[10] | Must be handled in a fume hood. Wear gloves, safety goggles, and protective clothing.[10] Keep away from water.[7] |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Flammable solid/liquid.[11] Fatal if inhaled.[12] Causes skin and serious eye irritation.[12] May cause an allergic skin reaction.[11][13] | Wear gloves, safety goggles, and protective clothing.[14] Use only in a well-ventilated area or fume hood.[12] |

| Tetrahydrofuran (THF) | Highly flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation. | Use in a fume hood away from ignition sources. Store in an airtight container. Test for peroxides before use if the container has been opened previously. |

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10] Seek immediate medical attention.[8]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration.[10]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water.[10] Seek immediate medical attention.

Conclusion

This guide delineates an efficient and reliable two-step synthesis for Tert-butyl 4-nitro-2-iodophenylcarbamate. The methodology leverages a regioselective iodination of 4-nitroaniline followed by a standard Boc-protection protocol. The detailed explanation of the underlying chemical principles, step-by-step procedures, and comprehensive safety information provides researchers with a complete and practical framework for producing this valuable intermediate. The successful synthesis of this compound opens avenues for the development of novel molecular entities in the fields of pharmaceutical and materials science.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Iodine Monochloride, Reagent ACS.

- CARLO ERBA Reagents GmbH. (2024). 102510 - Di-tert-butyl dicarbonate - Safety Data Sheet.

- Lobachemie. (n.d.). SAFETY DATA SHEET: Iodine Monochloride.

- ChemicalBook. (2025). Iodine monochloride - Safety Data Sheet.

- Carl ROTH. (2024). Safety Data Sheet: Di-tert-butyl dicarbonate.

- Carl ROTH. (2016). Safety Data Sheet: Di-tert-butyl dicarbonate.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Di-tert-butyl dicarbonate.

- Central Drug House (P) Ltd. (n.d.). IODINE MONO CHLORIDE CAS NO 7790-99-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH.

- Ricca Chemical Company. (2025). Safety Data Sheet - Iodine Monochloride Solution, Wijs.

- Benchchem. (n.d.). 2-Iodo-6-methyl-4-nitroaniline CAS 220144-91-2.

- Sigma-Aldrich. (n.d.). 2-Iodo-4-nitroaniline 97 6293-83-0.

- TCI EUROPE N.V. (n.d.). 4-Nitroaniline | 100-01-6.

-

Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Double BOC protection selective removal method [en.highfine.com]

- 3. benchchem.com [benchchem.com]

- 4. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 5. 2-碘-4-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. riccachemical.com [riccachemical.com]

- 7. samratpharmachem.com [samratpharmachem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. carlroth.com [carlroth.com]

- 14. carlroth.com [carlroth.com]

A Comprehensive Technical Guide to Tert-butyl 4-nitro-2-iodophenylcarbamate: A Key Intermediate in Modern Drug Discovery

CAS Number: 171513-06-7[1]

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Versatile Synthetic Building Block

Tert-butyl 4-nitro-2-iodophenylcarbamate is a specialized organic molecule that has garnered significant interest within the medicinal chemistry community. Its unique trifunctionalized aromatic core, featuring a Boc-protected amine, a nitro group, and an iodine atom, makes it a highly versatile precursor for the synthesis of complex heterocyclic scaffolds. The strategic placement of these functionalities allows for a range of selective chemical transformations, rendering it an invaluable tool in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.

The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for the amino functionality, a common feature in bioactive molecules. The nitro group can serve as a precursor to an amino group or be utilized in various coupling reactions. The ortho-iodine substituent is a key feature, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. This trifecta of reactivity positions tert-butyl 4-nitro-2-iodophenylcarbamate as a critical intermediate in the construction of novel drug candidates.

Physicochemical Properties and Characterization

| Property | Value | Source/Analogy |

| CAS Number | 171513-06-7 | [1] |

| Molecular Formula | C₁₁H₁₃IN₂O₄ | - |

| Molecular Weight | 364.14 g/mol | - |

| Appearance | Expected to be a yellow solid | Analogy to similar nitroaromatic compounds[2] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF | General knowledge of Boc-protected anilines |

Spectroscopic Characterization (Predicted)

Based on the analysis of closely related structures like tert-butyl (2-nitrophenyl)carbamate[2], tert-butyl (4-nitrophenyl)carbamate[2][3], and tert-butyl N-(4-iodophenyl)carbamate[4], the following spectroscopic data are anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons will appear as a set of multiplets or distinct doublets and doublet of doublets in the downfield region (approximately 7.0-8.5 ppm), with their coupling patterns dictated by the substitution on the aromatic ring. A broad singlet corresponding to the NH proton of the carbamate is also expected.

-

¹³C NMR: The carbon NMR spectrum will feature a signal for the quaternary carbon of the tert-butyl group around 80-82 ppm and the methyl carbons around 28 ppm[2]. The aromatic carbons will resonate in the 110-150 ppm range, with the carbon bearing the iodine atom showing a characteristically lower chemical shift. The carbonyl carbon of the carbamate will appear around 152-155 ppm[2].

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. A strong C=O stretching vibration for the carbamate group is expected around 1700-1730 cm⁻¹. N-H stretching of the carbamate will likely appear as a broad band in the 3200-3400 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group will be visible around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of iodine (¹²⁷I, 100% abundance) will be distinct.

Synthesis and Purification: A Step-by-Step Guide

The synthesis of tert-butyl 4-nitro-2-iodophenylcarbamate is a two-step process starting from commercially available 4-nitroaniline. The workflow involves an electrophilic iodination followed by the protection of the amino group.

Caption: Synthetic workflow for tert-butyl 4-nitro-2-iodophenylcarbamate.

Step 1: Synthesis of 2-Iodo-4-nitroaniline (CAS: 6293-83-0)

Rationale: The introduction of the iodine atom ortho to the amino group is achieved through electrophilic aromatic substitution. The strongly activating and ortho,para-directing amino group directs the incoming electrophile. Iodine monochloride (ICl) or N-iodosuccinimide (NIS) are effective iodinating agents for this transformation.

Experimental Protocol:

-

To a solution of 4-nitroaniline (1 equivalent) in a suitable solvent such as acetonitrile or acetic acid, add N-iodosuccinimide (1.1 equivalents) at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-iodo-4-nitroaniline.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-iodo-4-nitroaniline as a yellow solid.

Step 2: Synthesis of Tert-butyl 4-nitro-2-iodophenylcarbamate

Rationale: The protection of the amino group as a tert-butyl carbamate is a standard procedure in organic synthesis. Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for this purpose, and the reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.

Experimental Protocol:

-

Dissolve 2-iodo-4-nitroaniline (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere.

-

Add a base, such as triethylamine (1.2 equivalents) or 4-dimethylaminopyridine (DMAP, catalytic amount), to the solution.

-

To this mixture, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield tert-butyl 4-nitro-2-iodophenylcarbamate.

Applications in Drug Development: A Gateway to Kinase Inhibitors

The unique structural features of tert-butyl 4-nitro-2-iodophenylcarbamate make it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. A significant area of interest is in the development of kinase inhibitors.

Caption: Synthetic utility in the path to kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.

The 2-iodo-4-nitroaniline scaffold, readily accessible from the title compound after Boc deprotection, is a common starting point for the synthesis of various fused heterocyclic systems known to exhibit kinase inhibitory activity. For instance, this scaffold can be elaborated through palladium-catalyzed cross-coupling reactions at the iodine position, followed by reduction of the nitro group and subsequent cyclization to form quinolines, quinazolines, and other related heterocycles. These ring systems are prevalent in a number of approved kinase inhibitors.

Conclusion

Tert-butyl 4-nitro-2-iodophenylcarbamate is a strategically designed synthetic intermediate that offers a wealth of possibilities for the construction of complex and biologically active molecules. Its well-defined reactivity and the orthogonal nature of its functional groups provide a robust platform for the synthesis of novel heterocyclic compounds. For researchers and scientists in the field of drug development, a thorough understanding of the properties, synthesis, and applications of this compound is essential for leveraging its full potential in the quest for new and effective medicines.

References

-

PubChem. tert-butyl N-(4-iodophenyl)carbamate. National Center for Biotechnology Information. [Link]

- Supporting Information for a research article.

-

PubChem. tert-Butyl 4-nitrophenylcarbamate. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 2-Iodo-4-nitroaniline (12). [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines. [Link]

-

Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1246–1261. [Link]

Sources

- 1. 171513-06-7 CAS MSDS (tert-butyl 4-nitro-2-iodophenylcarbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. tert-Butyl 4-nitrophenylcarbamate | C11H14N2O4 | CID 545874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-butyl N-(4-iodophenyl)carbamate | C11H14INO2 | CID 2773612 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of Tert-butyl 4-nitro-2-iodophenylcarbamate

An In-depth Technical Guide to Tert-butyl 4-nitro-2-iodophenylcarbamate: Synthesis, Characterization, and Application

Abstract: Tert-butyl 4-nitro-2-iodophenylcarbamate is a trifunctional synthetic intermediate poised for significant utility in medicinal chemistry and materials science. Possessing a Boc-protected amine, a nitro group, and an iodine atom on a central phenyl ring, this molecule offers orthogonal reactivity, enabling sequential and site-selective modifications. This guide provides a comprehensive overview of its predicted physicochemical properties, a detailed roadmap for its spectroscopic characterization, a plausible synthetic pathway, and an exploration of its potential applications, particularly in cross-coupling and derivatization reactions. The content herein is designed for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Introduction: A Trifunctional Scaffold for Complex Synthesis

In the landscape of drug discovery and development, the efficient construction of complex molecular architectures is paramount. Scaffolds that offer multiple, orthogonally reactive functional groups are invaluable tools for building libraries of compounds for biological screening. Tert-butyl 4-nitro-2-iodophenylcarbamate emerges as such a scaffold. Its structure is strategically functionalized:

-

The Aryl Iodide: This moiety is a premier handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds.

-

The Nitro Group: A versatile functional group that can act as a potent electron-withdrawing group, modulating the reactivity of the aromatic ring. Crucially, it can be readily reduced to an amine, providing a secondary site for derivatization through amidation, sulfonylation, or reductive amination.

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the amino functionality under a wide range of conditions, including those typically employed for cross-coupling and nitro reduction. Its clean, acid-labile deprotection reveals a primary amine for late-stage diversification.

This unique combination allows for a programmed, stepwise elaboration of the core structure, making it an attractive starting material for generating novel chemical entities.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, we can deduce its expected properties and establish a clear analytical framework for its characterization based on well-understood principles and data from analogous compounds.

Predicted Physicochemical Properties

The following table summarizes the predicted properties for Tert-butyl 4-nitro-2-iodophenylcarbamate. These values are estimated based on its structure and data from structurally related compounds.

| Property | Predicted Value | Basis for Prediction / Notes |

| Molecular Formula | C₁₁H₁₃IN₂O₄ | - |

| Molecular Weight | 376.14 g/mol | - |

| Appearance | Likely a pale yellow to yellow solid | Aromatic nitro compounds are typically colored. |

| Melting Point | > 100 °C | The presence of polar groups (nitro, carbamate) and iodine suggests a relatively high melting point solid. |

| Solubility | Soluble in DCM, EtOAc, THF, DMSO. Insoluble in water. | Typical for a protected aromatic compound of this size. |

| Stability | Stable under standard laboratory conditions.[1] | Should be stored away from strong acids, bases, and reducing agents.[1] Keep in a cool, dark place.[2] |

Spectroscopic Characterization: A Roadmap for Structural Verification

Confirmation of the structure of Tert-butyl 4-nitro-2-iodophenylcarbamate relies on a combination of standard spectroscopic techniques. The following sections detail the expected signatures.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative.

-

Aromatic Region (δ 7.5-8.5 ppm): Three protons on the phenyl ring will appear as distinct signals. The proton ortho to the nitro group and adjacent to the iodine will be the most deshielded. The proton between the NHBoc and nitro groups will likely appear as a doublet, and the proton ortho to the NHBoc group as another doublet.

-

Amine Proton (δ ~9.0-9.5 ppm): The N-H proton of the carbamate will likely appear as a broad singlet.

-

Tert-butyl Protons (δ ~1.5 ppm): The nine equivalent protons of the Boc group will appear as a sharp, integrating singlet.

-

-

¹³C NMR: The carbon NMR will show 11 distinct signals.

-

Aromatic Carbons (δ 110-150 ppm): Six signals corresponding to the phenyl ring carbons. The carbon bearing the iodine (C-I) will be shielded relative to others, while the carbon bearing the nitro group (C-NO₂) will be significantly deshielded.

-

Carbonyl Carbon (δ ~152 ppm): The carbamate C=O carbon.

-

Boc Carbons (δ ~81 ppm and ~28 ppm): The quaternary carbon and the three methyl carbons of the tert-butyl group, respectively.

-

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.[3]

-

N-H Stretch: A sharp peak around 3350-3400 cm⁻¹ corresponding to the carbamate N-H.

-

C-H Stretches: Peaks just below 3000 cm⁻¹ for the aliphatic C-H of the Boc group and just above 3000 cm⁻¹ for the aromatic C-H.

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ , characteristic of the carbamate carbonyl.

-

Nitro (NO₂) Stretches: Two strong and characteristic peaks are the definitive signature of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹ .[3]

2.2.3. Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a clear molecular ion peak at m/z = 376.

-

Key Fragmentation Patterns: Expect to see characteristic fragments corresponding to the loss of the tert-butyl group ([M-57]⁺) and the entire Boc group ([M-101]⁺).

Synthesis and Chemical Reactivity

A plausible and efficient synthesis of the title compound would involve the protection of a pre-functionalized aniline.

Proposed Synthetic Route

A logical approach begins with commercially available 2-iodo-4-nitroaniline. The synthesis is a straightforward N-protection reaction.

Caption: Proposed synthesis of the title compound.

Rationale: This one-step protocol is highly efficient. Di-tert-butyl dicarbonate (Boc₂O) is a mild and effective reagent for the protection of amines. A non-nucleophilic base like triethylamine (TEA) is used to scavenge the acidic byproduct. Dichloromethane (DCM) is an excellent solvent for this transformation. This mirrors standard procedures for Boc protection of anilines.[4]

Chemical Reactivity and Synthetic Utility

The true value of this scaffold lies in the differential reactivity of its functional groups, enabling a strategic approach to molecular elaboration.

Caption: Orthogonal reactivity of the scaffold.

-

Reactions at the Iodine: The C-I bond is the most common site for initial modification via palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups, building the core carbon skeleton of the target molecule.

-

Reactions at the Nitro Group: Following cross-coupling, the nitro group can be selectively reduced to an amine using reagents like SnCl₂, Na₂S₂O₄, or catalytic hydrogenation (H₂/Pd-C). This newly formed amine provides a second site for diversification.

-

Reactions at the Carbamate: The Boc group is typically removed in the final steps using strong acid (e.g., trifluoroacetic acid in DCM) to unmask the third reactive site, the primary amine, for final-stage modifications.

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a robust, self-validating protocol for a representative Suzuki coupling reaction, a cornerstone of modern synthetic chemistry.

Objective: To couple Tert-butyl 4-nitro-2-iodophenylcarbamate with 4-methoxyphenylboronic acid.

Caption: Workflow for a Suzuki-Miyaura coupling reaction.

Materials:

-

Tert-butyl 4-nitro-2-iodophenylcarbamate (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.03 eq)

-

K₂CO₃ (2.5 eq)

-

1,4-Dioxane and Water (4:1 mixture, degassed)

-

Ethyl acetate (EtOAc), Brine

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Tert-butyl 4-nitro-2-iodophenylcarbamate, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. This is critical as the palladium catalyst is oxygen-sensitive.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

-

Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting iodide. The reaction is typically complete within 4-12 hours.

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure coupled product. The final product should be characterized by NMR and MS to confirm its structure and purity.

Safety and Handling

As a professional scientist, adherence to safety protocols is non-negotiable.

-

General Handling: Handle in a well-ventilated area or a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]

-

Chemical Hazards:

-

Aromatic nitro compounds can be toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

-

Aryl iodides are generally stable but should not be exposed to excessive heat or strong oxidizing agents.[1]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.[2][5]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[7]

Conclusion

Tert-butyl 4-nitro-2-iodophenylcarbamate represents a highly valuable and versatile synthetic building block. Its three distinct functional groups, amenable to orthogonal chemical transformations, provide a robust platform for the synthesis of complex and diverse molecular libraries. This guide has outlined its predicted properties, a clear strategy for its characterization, and its significant potential in modern organic synthesis, particularly for applications in pharmaceutical and materials science research.

References

-

National Center for Biotechnology Information. "tert-butyl N-(4-iodophenyl)carbamate." PubChem Compound Summary for CID 2773612. Accessed January 12, 2026. [Link]

-

National Center for Biotechnology Information. "Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate." PubChem Compound Summary for CID 10264884. Accessed January 12, 2026. [Link]

-

National Center for Biotechnology Information. "tert-Butyl 4-nitrophenylcarbamate." PubChem Compound Summary for CID 545874. Accessed January 12, 2026. [Link]

-

Supporting Information for a relevant chemical synthesis. Accessed January 12, 2026. [Link]

-

Cole-Parmer. "Material Safety Data Sheet - tert-Butyl nitrite." Accessed January 12, 2026. [Link]

-

Bhookya, S., et al. "Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies." Medicinal Chemistry Research, vol. 26, 2017, pp. 1227-1243. [Link]

-

The Royal Society of Chemistry. "Supplementary Information Synthesis of Peptide–Vinyl Polymer Multiblock Hybrids." Accessed January 12, 2026. [Link]

-

Sau, P., et al. "tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes." Organic Letters, vol. 21, no. 13, 2019, pp. 4966-4970. [Link]

-

NIST. "tert-Butyl carbamate." NIST Chemistry WebBook, SRD 69. Accessed January 12, 2026. [Link]

-

ResearchGate. "Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies." Accessed January 12, 2026. [Link]

-

National Center for Biotechnology Information. "1-tert-Butyl-4-nitrobenzene." PubChem Compound Summary for CID 76773. Accessed January 12, 2026. [Link]

-

Khaligh, N. G. "Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis." Mini-Reviews in Organic Chemistry, vol. 17, no. 1, 2020. [Link]

-

National Center for Biotechnology Information. "2,6-Di-tert-butyl-4-nitrophenol." PubChem Compound Summary for CID 69765. Accessed January 12, 2026. [Link]

-

PubChemLite. "Tert-butyl n-[2-hydroxy-2-(4-nitrophenyl)ethyl]carbamate." Accessed January 12, 2026. [Link]

-

Khaligh, N. G. "Recent advances and applications of tert-butyl nitrite (TBN) in organic synthesis-Part II." Accessed January 12, 2026. [Link]

-

Smith, B. C. "Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition." Spectroscopy, vol. 35, no. 9, 2020, pp. 10-15. [Link]

-

Al-Salahi, R., et al. "Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans." International Journal of Molecular Sciences, vol. 25, no. 11, 2024, p. 5988. [Link]

Sources

The Structure Elucidation of Tert-butyl 4-nitro-2-iodophenylcarbamate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and structural elucidation of tert-butyl 4-nitro-2-iodophenylcarbamate, a substituted aromatic compound with potential applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of chemistry, offering field-proven insights and detailed experimental protocols.

Introduction and Strategic Overview

Tert-butyl 4-nitro-2-iodophenylcarbamate is a molecule of interest due to its trifunctional nature, incorporating a carbamate protecting group, a nitro group, and an iodine atom on an aromatic scaffold. The iodine atom is particularly significant as it provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, making this compound a valuable intermediate in the synthesis of more complex molecules.[1][2] The nitro group acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring, while the tert-butoxycarbonyl (Boc) group serves as a common and versatile protecting group for the amine functionality.[3][4]

The elucidation of this structure is a multi-step process that begins with a logical synthetic strategy, followed by rigorous purification, and finally, confirmation of the structure through a combination of spectroscopic techniques. This guide will detail each of these stages, emphasizing the causality behind experimental choices and providing self-validating protocols.

Synthetic Strategy and Rationale

The synthesis of tert-butyl 4-nitro-2-iodophenylcarbamate requires the introduction of three distinct functional groups onto an aniline core: a nitro group, an iodine atom, and a Boc-protected amine. The order of these transformations is critical to achieving the desired product with high yield and purity. The proposed synthetic workflow is outlined below.

Caption: Proposed two-step synthesis of Tert-butyl 4-nitro-2-iodophenylcarbamate.

Causality of Experimental Choices:

-

Starting Material: 4-Nitroaniline is chosen as the starting material as the nitro and amino groups are already in the desired para orientation. The amino group is an ortho, para-director, while the nitro group is a meta-director.

-

Step 1: Iodination before Boc Protection: The amino group in 4-nitroaniline is a strongly activating group, facilitating electrophilic aromatic substitution. Iodination is therefore performed first to take advantage of this activation.[5] Attempting to iodinate after Boc protection would be more challenging due to the increased steric hindrance and the deactivating effect of the carbamate group on the aromatic ring. A reagent system of iodine and nitric acid in acetic acid is an effective method for the iodination of activated aromatic compounds.[5]

-

Step 2: Boc Protection: Following iodination, the amino group of 2-iodo-4-nitroaniline is protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure to reduce the nucleophilicity and basicity of the amine, which is often necessary for subsequent reaction steps.[4][6] Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for this transformation due to its high reactivity and the clean byproducts (carbon dioxide and tert-butanol).[6]

Purification and Isolation

The purification of the final product is crucial to obtain a compound of sufficient purity for accurate characterization and for use in further synthetic applications. A combination of extraction, washing, and recrystallization is employed.

Work-up Procedure

-

After the Boc protection reaction is complete, as monitored by Thin Layer Chromatography (TLC), the reaction mixture is diluted with an organic solvent such as dichloromethane.

-

The organic layer is washed sequentially with a weak acid (e.g., 1M HCl) to remove any unreacted amine and excess triethylamine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any acidic residues, and finally with brine to remove the bulk of the water.

-

The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Recrystallization Protocol

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility at different temperatures.[7][8][9][10][11]

-

Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a compound like tert-butyl 4-nitro-2-iodophenylcarbamate, a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is likely to be effective.

-

Dissolution: The crude product is placed in a flask, and the primary solvent (e.g., ethanol or ethyl acetate) is added in small portions while heating until the solid just dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, leading to the formation of crystals. The flask can then be placed in an ice bath to maximize the yield.

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of ice-cold solvent, and then dried under vacuum to remove any residual solvent.[8]

The purity of the recrystallized product should be assessed by TLC and melting point determination.

Structure Elucidation through Spectroscopic Analysis

A combination of spectroscopic techniques is used to unequivocally determine the structure of the synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[12]

| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Observation |

| N-H (carbamate) | 3300-3500 (stretch) | A single, sharp peak in this region. |

| C-H (aromatic) | 3000-3100 (stretch) | Weak to medium peaks. |

| C-H (aliphatic) | 2850-3000 (stretch) | Peaks corresponding to the tert-butyl group. |

| C=O (carbamate) | 1680-1720 (stretch) | A strong, sharp peak. |

| C=C (aromatic) | 1450-1600 (stretch) | Multiple peaks of varying intensity. |

| NO₂ (nitro group) | 1500-1550 (asymmetric stretch) and 1300-1350 (symmetric stretch) | Two strong, distinct peaks.[13] |

| C-N (carbamate) | 1200-1300 (stretch) | A peak in this region. |

| C-I | 500-600 (stretch) | A weak peak in the fingerprint region. |

Table 1: Predicted Infrared Absorption Frequencies for Tert-butyl 4-nitro-2-iodophenylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the tert-butyl group. The chemical shifts are influenced by the electronic effects of the substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| N-H (carbamate) | 8.0 - 9.0 | Singlet (broad) | 1H | The carbamate proton is deshielded and may exchange with trace water, leading to broadening. |

| Aromatic H (ortho to NO₂) | ~8.5 | Doublet | 1H | Deshielded by the adjacent electron-withdrawing nitro group and the iodine atom. |

| Aromatic H (meta to NO₂) | ~8.0 | Doublet of doublets | 1H | Influenced by both the nitro group and the carbamate group. |

| Aromatic H (ortho to NHBoc) | ~7.8 | Doublet | 1H | Influenced by the ortho iodine and the para nitro group. |

| tert-butyl (-C(CH₃)₃) | ~1.5 | Singlet | 9H | Nine equivalent protons give a strong singlet signal.[14] |

Table 2: Predicted ¹H NMR Data for Tert-butyl 4-nitro-2-iodophenylcarbamate.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (carbamate) | 150 - 155 | Typical range for a carbamate carbonyl carbon.[14] |

| C-NHBoc (aromatic) | 140 - 145 | The carbon attached to the carbamate group. |

| C-NO₂ (aromatic) | 145 - 150 | The carbon attached to the electron-withdrawing nitro group will be deshielded. |

| C-I (aromatic) | 90 - 100 | The carbon attached to the iodine atom is significantly shielded due to the "heavy atom effect". |

| Aromatic CH | 115 - 130 | Signals for the three protonated aromatic carbons. |

| -C (CH₃)₃ | ~80 | The quaternary carbon of the tert-butyl group.[14] |

| -C(CH₃ )₃ | ~28 | The methyl carbons of the tert-butyl group.[14] |

Table 3: Predicted ¹³C NMR Data for Tert-butyl 4-nitro-2-iodophenylcarbamate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[15]

-

Molecular Ion (M⁺): The expected monoisotopic mass of tert-butyl 4-nitro-2-iodophenylcarbamate (C₁₁H₁₃IN₂O₄) is approximately 364.99 g/mol . The mass spectrum should show a prominent molecular ion peak at this m/z value.

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic pattern for the halogen will be observed, unlike with chlorine or bromine.[16][17]

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the tert-butyl group (-57 Da) to give a prominent peak at m/z 308, followed by the loss of CO₂ (-44 Da) from the carbamate moiety.[18]

Caption: Predicted major fragmentation pathway in Mass Spectrometry.

Conclusion

The structural elucidation of tert-butyl 4-nitro-2-iodophenylcarbamate is a systematic process that relies on a well-designed synthetic route, meticulous purification, and comprehensive spectroscopic analysis. By following the protocols and understanding the rationale outlined in this guide, researchers can confidently synthesize and characterize this valuable chemical intermediate. The combination of IR, NMR, and mass spectrometry provides a self-validating system for confirming the identity and purity of the target compound.

References

- Guo, K., & Chen, Y. (2010).

- Simple and rapid detection of aromatic amines using a thin layer chromatography pl

- Hydrocarbon iodination: Aromatic compound iodination overview and reactions. (2022). Chemia.

- Application Notes and Protocols for the Iodination of Arom

- Prakash, O., Saini, N., & Sharma, P. K. (2008). Iodination of Aromatic Compounds Using Potassium Iodide and Hydrogen Peroxide. Taylor & Francis Online.

- Aromatic Iodin

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (n.d.). Benchchem.

- Mohammad, A., & Tiwari, S. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.

- Ashenhurst, J. (2018).

- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Guo, K., & Chen, Y. (2010).

- Organic Compounds Containing Halogen

- Iodination of activated aromatics by using I2/ HNO3/AcOH. (n.d.). Baba Farid Group of Institutions.

- Recrystallization1. (n.d.). University of Colorado Boulder.

- Recrystallization. (n.d.). University of California, Los Angeles.

- Recrystalliz

- Thin layer chromatography of aromatic amines. (1982). Journal of Chemical Society of Pakistan.

- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

- Recrystalliz

- Boc Protecting Group for Amines. (n.d.). Chemistry Steps.

- Protective Groups. (n.d.). Organic Chemistry Portal.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- Organic Compounds Containing Halogen

- Mass spectrometry of halogen-containing organic compounds. (2025).

- The molecule that gave the mass spectrum shown here contains a ha... (n.d.). Pearson.

- DISCUSS IR SPECTROSCOPY OF 3-NITROANILINE. (2023). The Internet.

- FT-IR spectra of p-nitroaniline (a) control and (b) treated. (n.d.).

- 4-Nitroaniline(100-01-6) IR Spectrum. (n.d.). ChemicalBook.

- FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... (n.d.).

- Supporting Inform

- The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. (n.d.). Journal of the American Chemical Society.

- TERT-BUTYL 4-NITROPHENYLCARBAMATE(18437-63-3) MS spectrum. (n.d.). ChemicalBook.

- tert-Butyl 4-nitrophenylcarbam

- tert-Butyl N-[2-(4-nitrophenyl)

- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022).

- tert-butyl N-(4-iodophenyl)

- tert-Butyl (4-nitrophenyl)

- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017).

- tert-Butyl ((1S,2R)-1-benzyl-2-hydroxy-3-(isobutyl((4-nitrophenyl)sulfonyl)amino)propyl)

- Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. (n.d.). Bentham Science.

- Supplementary Information Synthesis of Peptide–Vinyl Polymer Multiblock Hybrids by Nitroxide-mediated Polymerization: Breaking. (n.d.). The Royal Society of Chemistry.

- 4-tert-Butyl-2-nitrophenol(3279-07-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- tert-Butyl nitrite (TBN). (n.d.). Organic Chemistry Portal.

- tert-Butyl nitrite(540-80-7) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Protective Groups [organic-chemistry.org]

- 5. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. Recrystallization [sites.pitt.edu]

- 9. jackwestin.com [jackwestin.com]

- 10. mt.com [mt.com]

- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 12. Ask AI: DISCUSS IR SPECTROSCOPY OF 3-NITROANILINE [theinternet.io]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. TERT-BUTYL 4-NITROPHENYLCARBAMATE(18437-63-3) MS spectrum [chemicalbook.com]

Spectroscopic Characterization of Tert-butyl 4-nitro-2-iodophenylcarbamate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of Tert-butyl 4-nitro-2-iodophenylcarbamate, a key intermediate in synthetic organic chemistry. Due to the limited availability of published spectra for this specific molecule, this guide presents a detailed analysis based on established spectroscopic principles and data from its immediate precursor, 2-iodo-4-nitroaniline. This approach offers a robust predictive framework for researchers and professionals in drug development and materials science.

Chemical Structure and Functional Groups

Tert-butyl 4-nitro-2-iodophenylcarbamate is a polysubstituted aromatic compound. Its structure, characterized by a benzene ring with an iodo, a nitro, and a tert-butoxycarbonyl (Boc) protected amine group, dictates its unique spectroscopic signature. Understanding the electronic effects of these substituents is paramount to interpreting the spectral data.

Caption: Chemical structure of Tert-butyl 4-nitro-2-iodophenylcarbamate.

Synthesis Protocol

The synthesis of Tert-butyl 4-nitro-2-iodophenylcarbamate is typically achieved in a two-step process starting from 4-nitroaniline.

Caption: Synthetic workflow for Tert-butyl 4-nitro-2-iodophenylcarbamate.

Experimental Protocol:

Step 1: Synthesis of 2-Iodo-4-nitroaniline [1]

-

Dissolve 4-nitroaniline in dry acetonitrile.

-

Add a solution of iodine monochloride in acetonitrile dropwise to the stirred solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ethyl acetate and wash sequentially with aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Tert-butyl 4-nitro-2-iodophenylcarbamate

-

Dissolve 2-iodo-4-nitroaniline in dichloromethane.

-

Add triethylamine, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dichloromethane at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Data Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of Tert-butyl 4-nitro-2-iodophenylcarbamate is predicted to show characteristic signals for the aromatic protons and the tert-butyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents. The nitro group is strongly electron-withdrawing, deshielding the ortho and para protons. The iodo group is weakly deactivating, and the Boc-protected amine is a moderately activating group.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H-3 | ~ 8.5 | d | ~ 2.5 |

| Aromatic H-5 | ~ 8.1 | dd | ~ 9.0, 2.5 |

| Aromatic H-6 | ~ 7.8 | d | ~ 9.0 |

| NH | ~ 7.5 | s (broad) | - |

| tert-butyl | ~ 1.5 | s | - |

Rationale for Predictions:

-

Aromatic Protons: Based on the known spectrum of 2-iodo-4-nitroaniline, the aromatic protons appear at δ 8.38 (d, J=2.6 Hz), 7.97 (dd, J=9.0, 2.6 Hz), and 6.75 (d, J=9.0 Hz).[1] The introduction of the electron-donating Boc group is expected to cause a slight upfield shift of these protons. However, the strong deshielding effect of the nitro group will still dominate the overall chemical shifts.

-

NH Proton: The carbamate NH proton is expected to appear as a broad singlet. Its chemical shift can be variable depending on concentration and solvent.

-

Tert-butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.5 ppm, a characteristic region for this group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the substituents.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (carbamate) | ~ 152 |

| C-4 (C-NO₂) | ~ 148 |

| C-1 (C-NHBoc) | ~ 142 |

| C-2 (C-I) | ~ 90 |

| Aromatic CH | ~ 120 - 135 |

| C(CH₃)₃ (quaternary) | ~ 82 |

| C(CH₃)₃ (methyl) | ~ 28 |

Rationale for Predictions:

-

Aromatic Carbons: The carbon bearing the nitro group (C-4) will be significantly deshielded. The carbon attached to the iodine (C-2) will be shifted upfield due to the heavy atom effect. The remaining aromatic carbons will resonate in the typical aromatic region.

-

Carbamate and Tert-butyl Carbons: The carbonyl carbon of the carbamate will appear around 152 ppm. The quaternary and methyl carbons of the tert-butyl group are expected at approximately 82 and 28 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~ 3350 | N-H | Stretching |

| ~ 1730 | C=O (carbamate) | Stretching |

| ~ 1520 and 1340 | NO₂ | Asymmetric and Symmetric Stretching |

| ~ 1250 and 1160 | C-O (carbamate) | Stretching |

| ~ 830 | C-H (aromatic) | Out-of-plane bending |

Rationale for Predictions:

-

N-H and C=O Stretching: A sharp peak around 3350 cm⁻¹ is expected for the N-H stretch of the carbamate. The carbonyl group of the carbamate will show a strong absorption band around 1730 cm⁻¹.

-

Nitro Group Stretching: The aromatic nitro group will exhibit two strong characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[2]

-

C-O Stretching and Aromatic C-H Bending: The C-O stretches of the carbamate group will appear in the 1250-1160 cm⁻¹ region. An out-of-plane C-H bending vibration, characteristic of the substitution pattern on the benzene ring, is expected around 830 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Fragment |

| 364 | [M]⁺ (Molecular Ion) |

| 308 | [M - C₄H₈]⁺ |

| 264 | [M - C₄H₈ - CO₂]⁺ or [2-iodo-4-nitroaniline]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Rationale for Predictions:

-

Molecular Ion: The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₁H₁₃IN₂O₄ = 364.14 g/mol ).

-

Fragmentation Pattern: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) to give [M - C₄H₈]⁺.[3] Further fragmentation could involve the loss of carbon dioxide (44 Da). The tert-butyl cation ([C₄H₉]⁺) at m/z 57 is expected to be a prominent peak in the spectrum. The bond between the nitrogen and the aromatic ring can also cleave, leading to a fragment corresponding to 2-iodo-4-nitroaniline at m/z 264.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for Tert-butyl 4-nitro-2-iodophenylcarbamate. By leveraging experimental data from its direct precursor and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this important synthetic intermediate. The provided synthetic protocol offers a reliable method for its preparation in a laboratory setting.

References

-

PubChem. (n.d.). 2-Iodo-4-nitroaniline. National Center for Biotechnology Information. Retrieved from a valid URL.[4]

-

ChemicalBook. (n.d.). 2-Iodo-4-nitroaniline(6293-83-0) 1H NMR spectrum. Retrieved from a valid URL.[5]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from a valid URL.[2]

-

PrepChem. (n.d.). Synthesis of 2-Iodo-4-nitroaniline (12). Retrieved from a valid URL.[1]

-

Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533. Retrieved from a valid URL.[3]

Sources

- 1. prepchem.com [prepchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Iodo-4-nitroaniline | C6H5IN2O2 | CID 222629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Iodo-4-nitroaniline(6293-83-0) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-nitro-2-iodophenylcarbamate

This guide provides a comprehensive overview of the synthetic pathways for preparing tert-butyl 4-nitro-2-iodophenylcarbamate, a key intermediate in various organic syntheses, particularly in the development of pharmaceutical agents. The focus is on providing a detailed, field-proven methodology, explaining the rationale behind experimental choices, and ensuring the protocols are self-validating.

Introduction: Significance of Tert-butyl 4-nitro-2-iodophenylcarbamate

Tert-butyl 4-nitro-2-iodophenylcarbamate serves as a crucial building block in medicinal chemistry and materials science. The presence of three distinct functional groups—a Boc-protected amine, a nitro group, and an iodine atom—on the phenyl ring makes it a versatile substrate for a variety of coupling reactions and further functional group transformations. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent modifications at the nitrogen atom.[1][2] The nitro group and the iodine atom provide regioselective handles for nucleophilic aromatic substitution and cross-coupling reactions, respectively, enabling the construction of complex molecular architectures.

Primary Synthetic Pathway: A Two-Step Approach

The most common and efficient synthesis of tert-butyl 4-nitro-2-iodophenylcarbamate commences with the commercially available and cost-effective starting material, p-nitroaniline. The synthesis is a two-step process involving an electrophilic aromatic substitution followed by a protection reaction.

Step 1: Synthesis of 2-Iodo-4-nitroaniline

The initial step is the regioselective iodination of p-nitroaniline to yield 2-iodo-4-nitroaniline. This reaction is an example of an electrophilic aromatic substitution, where the electron-donating amino group directs the incoming electrophile (iodine) to the ortho position. The nitro group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic attack but its directing effect is overridden by the strongly activating amino group.

Mechanism of Iodination: The reaction is typically carried out using iodine monochloride (ICl) in a suitable solvent like acetic acid.[3] Iodine monochloride is a polarized molecule, with the iodine atom being the more electrophilic center. The lone pair of electrons on the nitrogen of the amino group in p-nitroaniline donates electron density into the aromatic ring, making the ortho positions more nucleophilic. The π-electrons of the aromatic ring attack the electrophilic iodine of ICl, forming a resonance-stabilized carbocation intermediate (the sigma complex). The chloride ion then abstracts a proton from the carbon bearing the iodine, restoring the aromaticity of the ring and yielding the 2-iodo-4-nitroaniline product.

Experimental Protocol: Iodination of p-Nitroaniline

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Dissolution of Starting Material: Charge the flask with p-nitroaniline and glacial acetic acid. Stir the mixture until the p-nitroaniline is completely dissolved.

-

Preparation of Iodinating Agent: In a separate container, prepare a solution of iodine monochloride in glacial acetic acid.

-

Addition of Iodinating Agent: Slowly add the iodine monochloride solution dropwise to the stirred solution of p-nitroaniline over a period of approximately one hour.[3] The reaction is exothermic, and a controlled addition rate is crucial to maintain the reaction temperature.

-

Reaction Monitoring: After the addition is complete, continue stirring the dark mixture for an additional hour to ensure the reaction goes to completion.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Pour the reaction mixture into a large volume of water to precipitate the product.[3] Collect the yellow solid by suction filtration and wash it with water to remove any residual acetic acid and inorganic salts.

-

Drying: Dry the collected solid to obtain the crude 2-iodo-4-nitroaniline. The product can be further purified by recrystallization if necessary.

Table 1: Reagents and Conditions for the Synthesis of 2-Iodo-4-nitroaniline

| Reagent/Parameter | Quantity/Value | Rationale |

| p-Nitroaniline | 1.0 equivalent | Starting material |

| Iodine Monochloride | 1.0 - 1.2 equivalents | Iodinating agent |

| Glacial Acetic Acid | Sufficient to dissolve reactants | Solvent |

| Reaction Temperature | Room Temperature | Mild conditions are sufficient for the reaction |

| Reaction Time | ~2 hours | Allows for complete reaction |

Workflow for the Synthesis of 2-Iodo-4-nitroaniline

Caption: Synthesis of 2-Iodo-4-nitroaniline from p-Nitroaniline.

Step 2: Synthesis of Tert-butyl 4-nitro-2-iodophenylcarbamate (Boc Protection)

The second and final step is the protection of the amino group of 2-iodo-4-nitroaniline with a tert-butyloxycarbonyl (Boc) group. This is a standard N-acylation reaction using di-tert-butyl dicarbonate (Boc₂O) as the Boc source.

Mechanism of Boc Protection: The reaction is typically carried out in the presence of a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), which acts as a catalyst and an acid scavenger.[2] The lone pair of electrons on the nitrogen atom of 2-iodo-4-nitroaniline attacks one of the carbonyl carbons of Boc₂O. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of tert-butoxide and carbon dioxide (which decomposes from the unstable tert-butoxycarboxylic acid), and forming the desired N-Boc protected product. The base facilitates the reaction by deprotonating the amine, increasing its nucleophilicity.

Experimental Protocol: Boc Protection of 2-Iodo-4-nitroaniline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-iodo-4-nitroaniline in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add a base (e.g., triethylamine or DMAP) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The residue can be taken up in a solvent like ethyl acetate and washed with a weak acid (e.g., 1M HCl) to remove the base, followed by a wash with brine.

-

Purification and Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be purified by column chromatography on silica gel if necessary to yield pure tert-butyl 4-nitro-2-iodophenylcarbamate.

Table 2: Reagents and Conditions for Boc Protection

| Reagent/Parameter | Quantity/Value | Rationale |

| 2-Iodo-4-nitroaniline | 1.0 equivalent | Substrate |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.5 equivalents | Boc-protecting agent |

| Base (e.g., TEA, DMAP) | 1.2 - 2.0 equivalents (or catalytic for DMAP) | Catalyst and acid scavenger |

| Solvent (e.g., THF, DCM) | Sufficient to dissolve reactants | Reaction medium |

| Reaction Temperature | Room Temperature | Mild conditions are sufficient |

| Reaction Time | 2-12 hours | Allows for complete reaction |

Workflow for the Boc Protection of 2-Iodo-4-nitroaniline

Caption: Boc Protection of 2-Iodo-4-nitroaniline.

Alternative Synthetic Considerations

While the aforementioned two-step synthesis from p-nitroaniline is the most direct and widely adopted method, other synthetic strategies can be envisioned, although they are generally less efficient.

-

Nitration of a Precursor: One could consider starting with tert-butyl 2-iodophenylcarbamate and then introducing the nitro group via electrophilic aromatic nitration. However, this approach is likely to suffer from poor regioselectivity, yielding a mixture of isomers, and the reaction conditions for nitration (strong acids) could potentially cleave the acid-labile Boc protecting group.

-

Sandmeyer-type Reaction: Another possibility involves a Sandmeyer-type reaction starting from 2-amino-5-nitroaniline. Diazotization of the amino group at the 2-position followed by treatment with an iodide source (e.g., KI) could introduce the iodine atom. The remaining amino group would then be protected with a Boc group. This route is longer and may have lower overall yields compared to the direct iodination of p-nitroaniline.

The direct iodination of p-nitroaniline followed by Boc protection remains the most logical and efficient route due to the low cost of the starting material, the high regioselectivity of the iodination step, and the straightforward nature of the Boc protection.

References

-

PrepChem.com. Preparation of 2-Iodo-4-nitroaniline. Available from: [Link]

-

Organic Syntheses. 2,6-DIIODO-p-NITROANILINE. Available from: [Link]

-

Academia.edu. Synthesis of 4-iodonitrobenzene. Available from: [Link]

-

Organic Syntheses. p-IODOANILINE. Available from: [Link]

-

National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information Synthesis of Peptide–Vinyl Polymer Multiblock Hybrids by Nitroxide-mediated Polymerization: Breaking. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

MDPI. Supplementary information. Available from: [Link]

-

Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available from: [Link]

-

Organic Letters. tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

-

RSC Publishing. Dual protection of amino functions involving Boc. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

-

ResearchGate. Crystal structure of 4-iodoaniline. Carbon atoms are grey, nitrogen.... Available from: [Link]

-

Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Available from: [Link]

Sources

Mechanism of formation of Tert-butyl 4-nitro-2-iodophenylcarbamate

An In-depth Technical Guide to the Formation of Tert-butyl 4-nitro-2-iodophenylcarbamate

Authored by: Gemini, Senior Application Scientist

Publication Date: January 13, 2026

Abstract

This technical guide provides a comprehensive examination of the synthetic pathway and reaction mechanisms for the formation of Tert-butyl 4-nitro-2-iodophenylcarbamate, a key intermediate in medicinal chemistry and drug development. The synthesis is strategically designed to ensure high regioselectivity through the judicious sequencing of electrophilic aromatic substitution and amine protection steps. This document details the underlying chemical principles, step-by-step experimental protocols, and mechanistic illustrations to provide researchers, scientists, and drug development professionals with a thorough understanding of this important transformation.

Introduction and Strategic Overview

Tert-butyl 4-nitro-2-iodophenylcarbamate is a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds used in pharmaceutical research. Its trifunctional nature—an iodinated site for cross-coupling reactions, a nitro group for reduction to an amine or for its electron-withdrawing properties, and a protected amine—makes it a versatile synthon.

The synthesis of this molecule presents a classic challenge in regiocontrol. The final substitution pattern (iodine at C2, nitro at C4, and carbamate at C1) must be achieved by carefully orchestrating the directing effects of each functional group. This guide focuses on the most logical and efficient synthetic route, commencing with 4-nitroaniline. This strategy leverages the synergistic directing effects of the amino and nitro groups to achieve a highly regioselective iodination as the key initial step.

Retrosynthetic Analysis